

Solubility profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate in various solvents

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Compound of Interest

Compound Name: Ethyl 8-(4-butylphenyl)-8-oxooctanoate

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Solubility Profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of **Ethyl 8-(4-butylphenyl)-8-oxooctanoate**. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted solubility profile based on its chemical structure and the fundamental principles of solubility. It also provides a detailed experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties and Predicted Solubility

Ethyl 8-(4-butylphenyl)-8-oxooctanoate is a molecule characterized by several key functional groups that dictate its physicochemical properties, including its solubility. Its structure includes a long aliphatic octanoate chain, an ethyl ester group, a phenyl ring, and a ketone group.

The solubility of a compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.^{[1][2][3][4]}

- Non-polar characteristics: The presence of the long C8 alkyl chain and the butyl-substituted phenyl ring gives the molecule a significant non-polar character. These hydrophobic regions will favor solubility in non-polar or weakly polar organic solvents.[5][6]
- Polar characteristics: The ester and ketone functional groups introduce polar moments due to the electronegativity of the oxygen atoms.[7][8][9] These groups can participate in dipole-dipole interactions and may act as hydrogen bond acceptors.[10][11][12]

Based on this structure, **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** is predicted to be:

- Highly soluble in non-polar solvents like hexane and toluene, and in chlorinated solvents like dichloromethane.
- Soluble in moderately polar solvents such as acetone and ethyl acetate.[7]
- Sparingly soluble to insoluble in highly polar solvents like water. The large non-polar part of the molecule is expected to dominate over the polar groups, leading to poor aqueous solubility.[5][9]

Illustrative Solubility Data

The following table presents a predicted, illustrative solubility profile for **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** in a range of common laboratory solvents at ambient temperature. Note: These values are estimations based on chemical principles and should be confirmed by experimental data.

Solvent	Type	Predicted Solubility (Qualitative)	Predicted Solubility (Quantitative, mg/mL)
Water	Polar Protic	Insoluble	< 0.1
Ethanol	Polar Protic	Sparingly Soluble	1 - 10
Acetone	Polar Aprotic	Soluble	50 - 100
Dichloromethane	Halogenated	Freely Soluble	> 200
Hexane	Non-polar	Soluble	50 - 100
Toluene	Non-polar	Freely Soluble	> 200
Diethyl Ether	Weakly Polar	Freely Soluble	> 200

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound involves the shake-flask method. This procedure is designed to achieve equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** in a given solvent.

Materials:

- **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** (solid)
- Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker
- Syringe filters (e.g., 0.45 μ m PTFE)

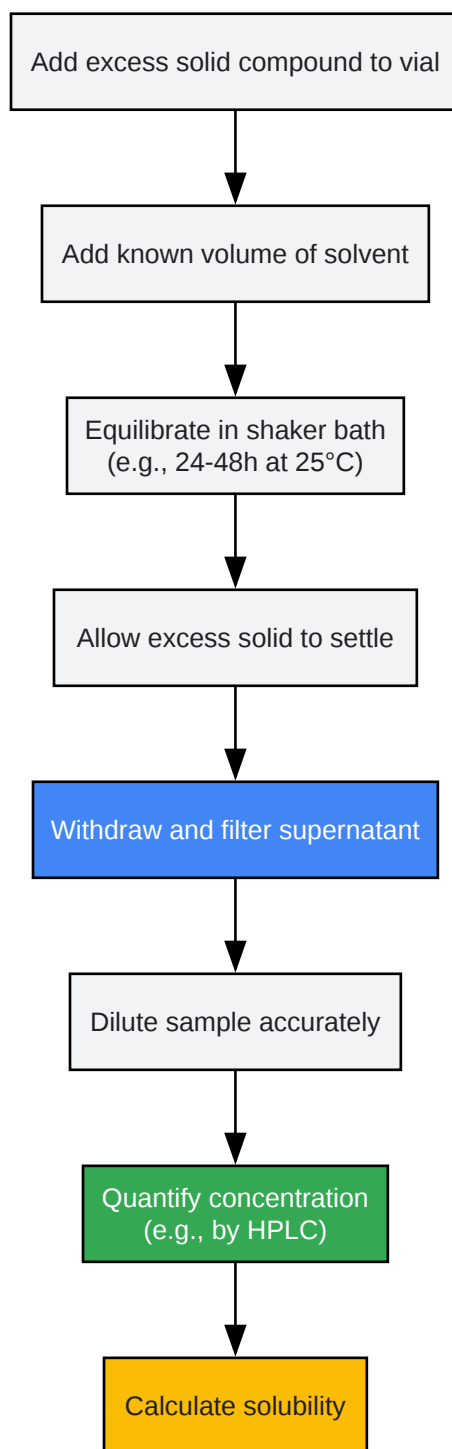
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

- Preparation: Add an excess amount of **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility profile of **Ethyl 8-(4-butylphenyl)-8-oxooctanoate** is predicted to be dominated by its significant non-polar character, leading to good solubility in non-polar and weakly polar organic solvents and poor solubility in aqueous media. This predicted profile provides a valuable starting point for researchers and formulation scientists. However, for any critical application, it is imperative to determine the solubility experimentally using a standardized protocol as outlined in this guide. Such empirical data will ensure the accuracy required for successful drug development, chemical synthesis, and other scientific endeavors.

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